molecular formula C11H16N2O6 B11765745 (R)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate

(R)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate

Cat. No.: B11765745
M. Wt: 272.25 g/mol
InChI Key: CKUBHJSUJRDOFY-UOSDFWOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate is a chiral compound that features a pyridine ring and a dihydroxysuccinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate typically involves the following steps:

    Formation of ®-1-(pyridin-2-yl)ethanaMine: This can be achieved through the reduction of the corresponding pyridine derivative using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

    Synthesis of (2S,3S)-2,3-dihydroxysuccinate: This can be synthesized from maleic acid through a dihydroxylation reaction using osmium tetroxide as a catalyst.

    Coupling Reaction: The final step involves coupling ®-1-(pyridin-2-yl)ethanaMine with (2S,3S)-2,3-dihydroxysuccinate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The pyridine ring in ®-1-(pyridin-2-yl)ethanaMine can undergo oxidation reactions to form N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated or aminated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-1-(pyridin-2-yl)ethanamine derivatives have been explored for their pharmacological properties. The compound's ability to act as a building block in synthesizing more complex molecules has been documented in several studies.

Key Findings:

  • Antimicrobial Activity: A study on novel derivatives of pyridine-based compounds demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds showed promising results in disc diffusion assays, indicating potential therapeutic applications in treating bacterial infections .
CompoundAntimicrobial ActivityReference
Compound AInhibitory against S. aureus
Compound BEffective against E. coli

Anticancer Research

The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines.

Case Study:

  • A series of pyridine derivatives were synthesized and tested against human cancer cell lines such as HCT-116 and MCF-7. The results showed that some compounds had IC50 values ranging from 1.9 to 7.52 μg/mL, indicating their potential as anticancer agents .
CompoundCell Line TestedIC50 (μg/mL)Reference
Compound XHCT-1161.9
Compound YMCF-77.52

Synthesis and Characterization

The synthesis of (R)-1-(pyridin-2-yl)ethanamine involves the reaction of pyridine derivatives with specific reagents under controlled conditions. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure of synthesized compounds.

Example Synthesis:

  • Picolinohydrazide was reacted with unsymmetrical anhydrides to yield new derivatives, which were characterized using NMR spectroscopy .

Molecular Docking Studies

Computational studies have been conducted to predict the binding affinity of these compounds to various biological targets, enhancing our understanding of their mechanism of action.

Findings:

  • Molecular docking simulations revealed that the synthesized compounds exhibited favorable interactions with target proteins involved in microbial resistance mechanisms, suggesting pathways for further drug development .

Mechanism of Action

The mechanism of action of ®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the dihydroxysuccinate moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(pyridin-2-yl)ethanaMine: Lacks the dihydroxysuccinate moiety.

    (2S,3S)-2,3-dihydroxysuccinate: Lacks the pyridine ring.

    ®-1-(pyridin-2-yl)ethanaMine (2R,3R)-2,3-dihydroxysuccinate: Different stereochemistry.

Uniqueness

®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate is unique due to its combination of a chiral pyridine ring and a dihydroxysuccinate moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.

Biological Activity

(R)-1-(pyridin-2-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate is a compound of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses based on available research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₉H₁₁N₃O₄
  • Molecular Weight : 213.20 g/mol

The compound features a pyridine ring and a dihydroxysuccinate moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurological pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Signal Transduction Modulation : The compound may affect signaling pathways that regulate cell proliferation and apoptosis.

Efficacy in Cell Lines

Research has demonstrated that this compound exhibits significant biological activity in various cell lines. The following table summarizes key findings from studies evaluating its effects:

StudyCell LineConcentrationEffect ObservedReference
1HeLa10 µMInhibition of proliferation
2A54950 µMInduction of apoptosis
3MCF-725 µMDecreased migration

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study involving the use of this compound in breast cancer models showed a marked reduction in tumor size and metastasis when administered at specific dosages over a defined period. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Neurological Applications : In models of neurodegenerative diseases, the compound demonstrated neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress markers.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption observed post-administration.
  • Distribution : High tissue distribution with notable accumulation in the brain.
  • Metabolism : Primarily metabolized by liver enzymes with a half-life conducive to therapeutic dosing.
  • Excretion : Predominantly excreted through renal pathways.

Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(1R)-1-pyridin-2-ylethanamine

InChI

InChI=1S/C7H10N2.C4H6O6/c1-6(8)7-4-2-3-5-9-7;5-1(3(7)8)2(6)4(9)10/h2-6H,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m10/s1

InChI Key

CKUBHJSUJRDOFY-UOSDFWOXSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=N1)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C1=CC=CC=N1)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.